1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine. This reaction proceeds under controlled conditions to ensure high selectivity and yield. The process can be summarized as follows :
Reaction of Ethyl 4,4,4-trifluoroacetoacetate with Methyl Hydrazine: This step involves the formation of the pyrazole ring through cyclization.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods often involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride or organolithium compounds
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: This compound has a similar structure but contains a thieno ring, which imparts different chemical properties.
Fluoxetine: A well-known pharmaceutical compound that also contains a trifluoromethyl group, used as an antidepressant.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHYDPWIFFDQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599143 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149978-43-8 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149978-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine?
A1: The research states that the five-membered pyrazole ring of the title compound is nearly flat []. The attached phenyl ring is twisted out of plane by approximately 44.8 degrees relative to the pyrazole ring []. This information suggests the molecule doesn't have a completely flat structure. Additionally, the nitrogen atom of the amino group adopts a pyramidal geometry and forms hydrogen bonds with a chlorine atom and a nitrogen atom in the pyrazole ring, contributing to a layered arrangement of molecules in the solid state [].
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